

# Application Notes and Protocols: Radiosynthesis and Quality Control of [11C]GSK931145

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Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B10773678	Get Quote

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These application notes provide a detailed overview of the radiosynthesis and quality control procedures for [11C]GSK931145, a positron emission tomography (PET) radioligand for the glycine transporter type 1 (GlyT1). The protocols outlined are compiled from established methodologies to ensure the production of high-quality radiotracer for preclinical and clinical research.

## Introduction

[11C]**GSK931145** is a valuable tool for in vivo imaging of GlyT1, a key target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia.[1][2] The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient radiosynthesis and quality control process. These protocols are designed to be implemented by trained personnel in a facility equipped for radiopharmaceutical production.

# Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]GSK931145 is achieved through the N-methylation of its desmethyl precursor using a carbon-11 labeled methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[1]



# **Experimental Protocol: Radiosynthesis**

- Precursor Preparation: Dissolve the N-desmethyl precursor of GSK931145 in a suitable aprotic solvent (e.g., dimethylformamide or acetone) in a reaction vessel.
- [11C]Methylating Agent Production: Produce [11C]carbon dioxide via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]methyl iodide or [11C]methyl triflate using an automated synthesis module.
- Radiolabeling Reaction: Trap the [11C]methylating agent in the reaction vessel containing
  the precursor solution. The reaction is typically carried out in the presence of a suitable base
  to facilitate the N-methylation. Heat the reaction mixture to an elevated temperature (e.g.,
  80-120°C) for a short duration (e.g., 3-5 minutes).
- Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
  - Column: A reverse-phase C18 column is typically used.
  - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate) is commonly employed. The exact gradient and composition should be optimized to achieve good separation of [11C]GSK931145 from the precursor and any byproducts.
  - Detection: Monitor the elution profile using a UV detector (at a wavelength suitable for the compound, e.g., 254 nm) and a radioactivity detector.
- Formulation: Collect the HPLC fraction containing the purified [11C]**GSK931145**. Remove the HPLC solvents, typically by solid-phase extraction (SPE) or rotary evaporation. Formulate the final product in a sterile, injectable solution, such as normal saline.[3]
- Sterilization: Pass the final formulated product through a 0.22  $\mu$ m sterile filter into a sterile, pyrogen-free vial.[3]

Radiosynthesis Workflow



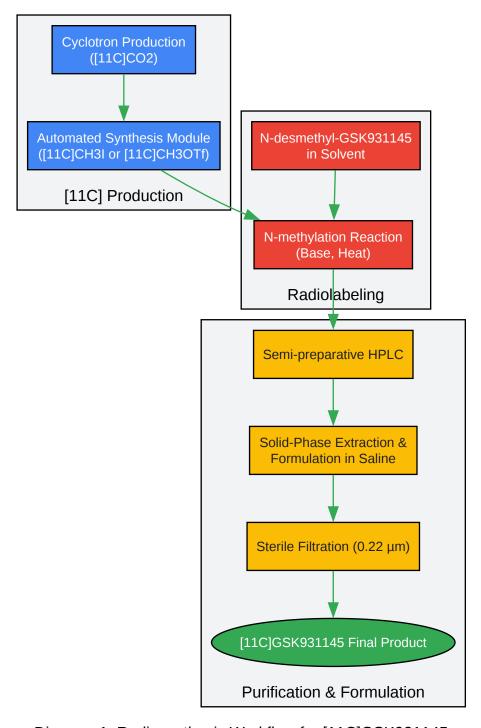


Diagram 1: Radiosynthesis Workflow for [11C]GSK931145



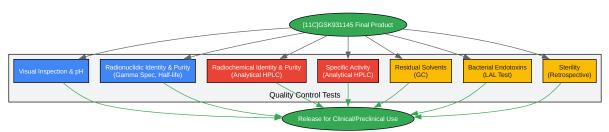


Diagram 2: Quality Control Workflow for [11C]GSK931145

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# References

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